molecular formula C10H11ClN2O B2576280 6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 81016-66-2

6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2576280
CAS No.: 81016-66-2
M. Wt: 210.66
InChI Key: MDIKUHNABMMQPX-UHFFFAOYSA-N
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Description

6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound with the molecular formula C10H11ClN2O It is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of a base such as sodium ethoxide and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the treatment of various diseases, including bacterial infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary, but the compound’s structure allows it to form stable interactions with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3,4-dihydroquinoxalin-2-one
  • 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
  • 6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Uniqueness

6-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the presence of both a chlorine atom and two methyl groups on the tetrahydroquinoxaline ring. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The chlorine atom can participate in various substitution reactions, while the methyl groups can affect the compound’s steric and electronic properties.

Properties

IUPAC Name

6-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-10(2)9(14)12-7-4-3-6(11)5-8(7)13-10/h3-5,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIKUHNABMMQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1)C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aqueous titanium trichloride (20%, 260 ml) is added dropwise over 10 min to a mixture of N-(5-chloro-2-nitrophenyl)-2-methylalanine methyl ester, (XI, EXAMPLE 11, 14.1 g), sodium acetate (240 g), methanol (504 ml) and water (156 ml). The mixture is stirred for 2.5 hr at 20°-25°. The material is partitioned between aqueous sodium bicarbonate and ethyl acetate, the phases are separated, the organic phase is dried over magnesium sulfate and concentrated under reduced pressure with heat to give the title compound, mp 166°-170°; IR (mineral oil) 3311, 2964, 2954, 2925, 1658, 1614, 1505, 1404 and 1355 cm-1 ; NMR (CDCl3) 8.67, 6.73, 6.6-6.7, 3.78 and 1.42 δ; MS (FAB) m/z 210, 195 and 167.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
504 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
catalyst
Reaction Step One
Name
Quantity
156 mL
Type
solvent
Reaction Step One

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